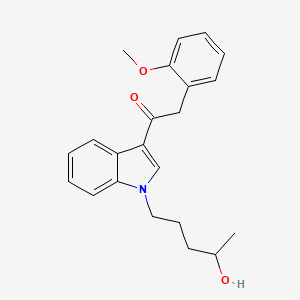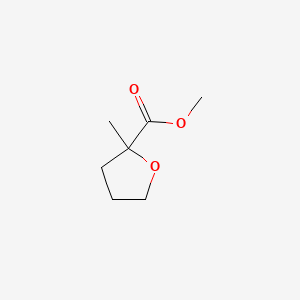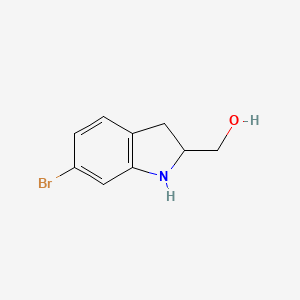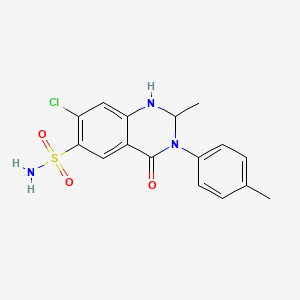
p-Metolazone
Overview
Description
Metolazone is a thiazide diuretic (water pill) that reduces the amount of water in the body by increasing the flow of urine . It is used to treat fluid retention (edema) and swelling caused by congestive heart failure, kidney disease, or other medical conditions . Metolazone is also used alone or together with other medicines to treat high blood pressure (hypertension) .
Synthesis Analysis
Metolazone is synthesized through a series of chemical reactions. One method involves the formation of a parenteral formulation of metolazone comprising a lyophilized solid prepared from the sodium salt of metolazone and sodium hydroxide .Molecular Structure Analysis
The crystal structure of metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P -1 (#2) with a = 8.1976 (5), b = 14.4615 (69), c = 16.0993 (86) Å, α = 115.009 (18), β = 90.096 (7), γ = 106.264 (4)°, V = 1644.52 (9) Å .Chemical Reactions Analysis
Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules (mostly in the distal tubules), decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .Physical And Chemical Properties Analysis
Metolazone is a crystalline solid with a melting point of 252-254°C . It is virtually insoluble in water (0.02 mg/mL), making it challenging to achieve an effective concentration in a volume of water suitable for parenteral administration .Scientific Research Applications
Electrochemical Behavior
p-Metolazone's electrochemical behavior on a glassy carbon electrode was explored, revealing a pH-dependent oxidation process involving the sulfonamide moiety. This process occurs in two steps and involves a reversible first oxidation with two electrons and two protons, followed by an irreversible one-electron transfer. This study contributes to the understanding of this compound's electrochemical properties (Pontinha, Oliveira, & Oliveira‐Brett, 2008).
Nuclear Magnetic Resonance (NMR) Study
A detailed NMR study of this compound used 1D and 2D techniques to assign and analyze the ~1H and ~(13)C NMR spectra, contributing significantly to the understanding of its molecular structure and characteristics (Jianjun, Haiyan, Jing-guo, & Tao, 2004).
Activation of Human Pregnane X Receptor
Research has shown that this compound can activate the human pregnane X receptor, thereby inducing the expression of cytochrome P450 3A4 and multidrug-resistance protein 1. This finding is crucial for understanding this compound's role in drug metabolism and potential drug-drug interactions (Banerjee & Chen, 2014).
Corrosion Inhibition
A study demonstrated the inhibitive effect of this compound on steel corrosion in hydrochloric acid solution. This research is significant for understanding the potential application of this compound as a corrosion inhibitor (Abeng, Ikpi, Anadebe, & Emori, 2020).
Lifespan Extension in C. elegans
This compound was identified as a compound that activates the mitochondrial unfolded protein response, extending the lifespan of C. elegans. This discovery is significant for research into aging and longevity (Ito et al., 2020).
Pharmacokinetic Study
A study on the pharmacokinetic properties of this compound in a healthy Chinese population provided insights into its absorption, distribution, and elimination, crucial for understanding its therapeutic use and efficacy (Li et al., 2017).
Crystal Structure Analysis
The crystal structure of this compound was analyzed using synchrotron X-ray powder diffraction, providing detailed insights into its molecular structure and properties (Kaduk, Gindhart, & Blanton, 2019).
Mechanism of Action
Mode of Action
The actions of p-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .
Biochemical Pathways
This compound’s action on the renal tubular mechanism affects the body’s electrolyte balance. By inhibiting sodium reabsorption, it indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney . This action can lead to a decrease in blood volume and an increase in urine volume . Furthermore, this compound has been shown to upregulate mitochondrial chaperones, which could have implications for cellular longevity .
Pharmacokinetics
The bioavailability of this compound is approximately 65% . It is minimally metabolized in the kidneys and has an elimination half-life of 14 hours . The drug is primarily excreted in the urine . These properties influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic effect .
Result of Action
The primary result of this compound’s action is diuresis, or increased urine production . This leads to a decrease in blood volume, which can lower blood pressure and prevent excess fluid accumulation in conditions such as congestive heart failure . Additionally, it has been shown to increase the excretion of phosphate and magnesium ions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal and heart failure often coexist and contribute to fluid retention . In such cases, this compound remains active even when the glomerular filtration rate (GFR) is below 30–40 mL/min, giving it a considerable advantage over other thiazide diuretics . Furthermore, the drug’s action can be affected by dietary adjustments and the use of other diuretics .
Safety and Hazards
Metolazone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .
Biochemical Analysis
Biochemical Properties
p-Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, mostly in the distal tubules . This action decreases sodium reabsorption, and increases sodium, chloride, and water excretion . The inhibition of sodium transport is a key biochemical reaction that this compound is involved in.
Cellular Effects
This compound has significant effects on various types of cells, particularly those in the kidneys. By inhibiting sodium transport in renal tubules, it influences cell function by altering ion balance and fluid volume . This can impact cell signaling pathways and cellular metabolism, particularly pathways involved in ion transport and fluid balance.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with renal tubular cells. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This interference with the renal tubular mechanism of electrolyte reabsorption is how this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a pharmacokinetic study showed that the AUC and Cmax of this compound showed dose proportionality after a single dose . This indicates that the drug’s effects can vary based on dosage and timing.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, pharmacokinetic studies in humans have shown dose proportionality . This suggests that similar effects might be observed in animal models, with varying effects based on the dosage of this compound administered.
Metabolic Pathways
This compound is involved in the metabolic pathway related to sodium transport in the kidneys . It interacts with the epithelial cells of the renal tubules to inhibit sodium reabsorption, which in turn affects the metabolic flux of sodium and other ions.
Transport and Distribution
This compound is primarily transported and distributed within the body via the bloodstream. After oral administration, it is absorbed and then distributed to its site of action in the kidneys . Here, it interacts with the cells of the renal tubules to exert its diuretic effect.
Subcellular Localization
The subcellular localization of this compound is primarily at the renal tubules in the kidneys, where it acts to inhibit sodium reabsorption . This localization is crucial for its function as a diuretic, as it allows this compound to directly interact with the cells and structures involved in sodium transport and fluid balance.
Properties
IUPAC Name |
7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXBEQHWXLTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28508-63-6 | |
| Record name | p-Metolazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-METOLAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



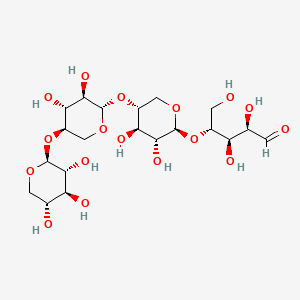
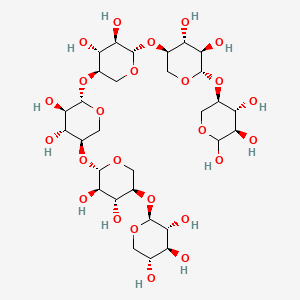
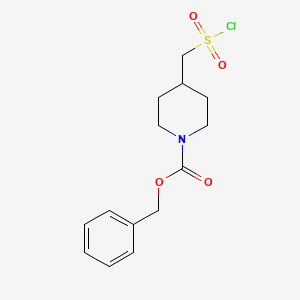

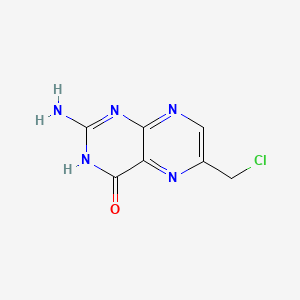


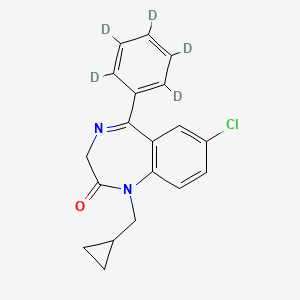
![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)
